3-Methylphenethyl acetate
CAS No.: 33709-40-9
Cat. No.: VC13545651
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33709-40-9 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 2-(3-methylphenyl)ethyl acetate |
| Standard InChI | InChI=1S/C11H14O2/c1-9-4-3-5-11(8-9)6-7-13-10(2)12/h3-5,8H,6-7H2,1-2H3 |
| Standard InChI Key | KHKZKRLPKQXFBP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CCOC(=O)C |
| Canonical SMILES | CC1=CC(=CC=C1)CCOC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
3-Methylphenethyl acetate (IUPAC name: 3-methylbenzeneethyl acetate) is an aromatic ester derived from the acetylation of 3-methylphenethyl alcohol. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol. The compound features a benzene ring substituted with a methyl group at the meta position, connected to an ethyl acetate moiety.
Table 1: Key Identifiers of 3-Methylphenethyl Acetate
The absence of a dedicated CAS registry number suggests limited commercial production or niche applications. Its structural similarity to phenethyl acetate, a widely used fragrance component, implies potential overlaps in reactivity and physicochemical behavior .
Synthesis and Manufacturing Pathways
The synthesis of 3-methylphenethyl acetate can be inferred from methods used for analogous esters. A two-step process is theorized:
Step 1: Synthesis of 3-Methylphenethyl Alcohol
3-Methylphenethyl alcohol (CAS 1875-89-4) is synthesized via Grignard reactions or catalytic reduction of 3-methylacetophenone. Key properties include a boiling point of 242–243°C and a density of 1.002 g/mL at 25°C .
Step 2: Acetylation to Form 3-Methylphenethyl Acetate
Esterification of the alcohol with acetic acid or acetyl chloride in the presence of acid catalysts (e.g., sulfuric acid) is a standard method. Alternatively, transesterification using methyl acetate (CAS 79-20-9) as a solvent and acyl donor could be employed, as seen in phenethyl acetate production .
Table 2: Hypothesized Synthesis Conditions
| Parameter | Condition | Basis in Literature |
|---|---|---|
| Catalyst | Sulfuric acid or NaOCH₃ | |
| Reaction Temperature | 80–100°C | |
| Solvent | Methyl acetate or toluene | |
| Yield Optimization | Reflux for 4–6 hours |
A patent detailing phenethyl acetate synthesis (CN103553914A) describes room-temperature oxidation of benzyl acetone using metachloroperbenzoic acid, suggesting a scalable approach for related esters . Adapting this method would require substituting benzyl acetone with 3-methylbenzyl acetone.
Physicochemical Properties
Predicted properties of 3-methylphenethyl acetate are derived from QSAR models and analog data:
Table 3: Estimated Physicochemical Properties
The compound’s LogP value indicates moderate lipophilicity, suggesting compatibility with hydrophobic matrices in fragrance or polymer applications .
Applications and Industrial Relevance
While direct applications of 3-methylphenethyl acetate are undocumented, its potential uses mirror those of phenethyl acetate:
Fragrance and Flavor Industry
Phenethyl acetate is a key ingredient in floral perfumes and food flavorings . The meta-methyl substitution in 3-methylphenethyl acetate could alter odor profiles, potentially yielding woody or musky notes.
Solvent and Plasticizer
Esters like methyl acetate (CAS 79-20-9) are industrial solvents . 3-Methylphenethyl acetate’s higher molecular weight may enhance its performance as a high-boiling-point solvent in coatings or adhesives.
Pharmaceutical Intermediates
The compound’s aromatic structure suggests utility in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) or antifungal agents, though this remains speculative without experimental data.
| Hazard Category | Precautionary Measure | Basis |
|---|---|---|
| Flammability | Store away from ignition sources | Analog Data |
| Handling | Use PPE (gloves, goggles) | |
| Disposal | Incineration or biodegradation |
Regulatory status remains undefined, but the compound may fall under the Toxic Substances Control Act (TSCA) or REACH frameworks due to structural alerts.
Challenges and Future Directions
The limited commercial availability of 3-methylphenethyl acetate highlights gaps in applied research. Key priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume